
2-Fluoro-4-(methylsulfonyl)phenylboronic acid
Overview
Description
2-Fluoro-4-(methylsulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C7H8BFO4S and a molecular weight of 218.02 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a methylsulfonyl group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-Fluoro-4-(methylsulfonyl)phenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methylsulfonyl groups.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds are typically formed.
Oxidation: Phenols or quinones are produced.
Substitution: Substituted phenylboronic acids are obtained.
Scientific Research Applications
Organic Synthesis
2-Fluoro-4-(methylsulfonyl)phenylboronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This reaction is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's boronic acid functionality allows for selective reactions that enhance the efficacy of synthesized compounds .
Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions
Compound | Yield (%) | Reaction Time (hours) | Notes |
---|---|---|---|
This compound | 85% | 2 | High selectivity for aryl halides |
4-Fluorophenylboronic acid | 75% | 3 | Moderate selectivity |
Phenylboronic acid | 70% | 5 | Lower reactivity |
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents. Its unique properties enable the development of boron-containing drugs that can target specific biological processes. Research has shown that boronic acids can interact with proteins and enzymes, making them valuable in drug discovery and development .
Case Study: Development of Boron-Based Anticancer Agents
A study demonstrated that derivatives of this compound exhibited significant anti-tumor activity in vitro against breast cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell proliferation.
Bioconjugation
The compound can facilitate the attachment of biomolecules to surfaces or other molecules, which is essential for developing targeted drug delivery systems and diagnostic tools in biomedicine. This application leverages the ability of boronic acids to form reversible covalent bonds with diols, allowing for precise control over biomolecule positioning .
Table 2: Applications of Bioconjugation Using Boronic Acids
Application | Description |
---|---|
Targeted Drug Delivery | Utilizes boronic acids to attach drugs to specific cell types, improving therapeutic efficacy. |
Diagnostic Tools | Boron-based probes can selectively bind to biomolecules, enhancing detection sensitivity. |
Material Science
In material science, this compound is used to create functionalized polymers and materials with enhanced properties for electronics and sensors. The compound's ability to participate in self-assembly processes makes it a candidate for developing advanced materials with unique functionalities .
Example: Development of Conductive Polymers
Research has shown that incorporating this boronic acid into polymer matrices can significantly enhance electrical conductivity and thermal stability, making it suitable for applications in flexible electronics.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The presence of the fluorine and methylsulfonyl groups can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a fluorine and methylsulfonyl group.
3-Fluorophenylboronic acid: Contains a fluorine atom but lacks the methylsulfonyl group.
4-(Methanesulfonyl)phenylboronic acid: Contains a methanesulfonyl group but lacks the fluorine atom.
Uniqueness
2-Fluoro-4-(methylsulfonyl)phenylboronic acid is unique due to the combination of the fluorine and methylsulfonyl groups, which can enhance its reactivity and selectivity in certain reactions. This makes it a valuable reagent in organic synthesis and various scientific applications .
Biological Activity
2-Fluoro-4-(methylsulfonyl)phenylboronic acid (CAS No. 957060-85-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly notable for its applications in cancer therapy, antibacterial properties, and as a tool in chemical biology.
Chemical Structure and Properties
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. Its structure is characterized by the presence of a fluorine atom and a methylsulfonyl group that contribute to its unique reactivity and biological activity.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. A study demonstrated that boronic acid derivatives could enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in various cancer types, including lymphoma and breast cancer .
Antibacterial Effects
Boronic acids have been explored for their antibacterial properties, particularly against resistant strains of bacteria. This compound has shown promise in inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This action suggests potential applications in treating infections caused by resistant Gram-negative bacteria .
The biological activity of this compound is largely attributed to its ability to interact with target proteins involved in cell signaling pathways. For instance, it can modulate the activity of G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes and disease states .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A significant study evaluated the effects of boronic acid derivatives on multiple myeloma cells. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis through the activation of caspase pathways. This highlights its potential as an adjunct therapy in cancer treatment regimens .
Case Study: Antibacterial Screening
In another investigation, this compound was tested against various clinical isolates of Escherichia coli. The compound exhibited potent inhibitory effects on β-lactamase-producing strains, suggesting its utility as a scaffold for developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What is the role of 2-fluoro-4-(methylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions?
This compound acts as a boronic acid coupling partner in palladium-catalyzed cross-coupling reactions. Its electron-withdrawing substituents (fluoro and methylsulfonyl groups) enhance electrophilicity, facilitating transmetalation with aryl halides. Typical reaction conditions involve Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, a base like K₂CO₃, and anhydrous solvents (e.g., THF or DMF) under inert atmospheres . Purification often requires column chromatography due to polar byproducts.
Q. How should researchers handle this compound safely in the lab?
Use nitrile gloves and a lab coat to prevent skin contact. In case of exposure, wash affected areas with water for 15 minutes and consult a physician. Work under a fume hood to avoid inhalation of fine particulates. Store at 2–8°C in a tightly sealed container to prevent hydrolysis .
Q. What analytical techniques are suitable for characterizing this compound?
- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹⁹F NMR (δ ~-110 ppm for para-fluoro substituents) confirm structural integrity.
- HPLC-MS : Validates purity (>95%) and detects hydrolyzed byproducts (e.g., boroxines).
- FT-IR : B-O stretching (~1340 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) verify functional groups .
Advanced Research Questions
Q. How do steric and electronic effects of the methylsulfonyl group influence reactivity in aryl couplings?
The methylsulfonyl group is strongly electron-withdrawing, which stabilizes the boronate intermediate during transmetalation. However, its steric bulk may reduce coupling efficiency with hindered substrates. Computational studies (DFT/B3LYP) suggest that the sulfonyl group increases the electrophilicity of the boron atom by ~15% compared to non-sulfonylated analogs, as evidenced by reduced LUMO energy levels .
Q. What strategies mitigate hydrolysis of this boronic acid in aqueous reaction systems?
- Use diol additives (e.g., mannitol) to form reversible boronate esters, protecting the boron center.
- Employ aprotic solvents (e.g., DMSO) with controlled water activity (<5% v/v).
- Optimize pH (6.5–7.5) to balance hydrolysis and reactivity .
Q. How can this compound be applied in designing ROS-responsive drug delivery systems?
The boronic acid moiety reacts with diols (e.g., polysaccharides) to form pH-labile boronate esters. Under oxidative conditions (e.g., high H₂O₂ in tumors), the sulfonyl group enhances ROS sensitivity, triggering drug release. For example, it has been functionalized onto polymer backbones for targeted delivery of protein therapeutics .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported solubility: Why do some studies classify it as "very soluble" while others note limited solubility?
Solubility varies with solvent polarity and hydration state. In DMSO, solubility exceeds 50 mg/mL due to strong dipole interactions, while in water, limited solubility (<1 mg/mL) arises from hydrophobic methylsulfonyl and aryl groups. Conflicting reports may reflect differences in hydration (e.g., anhydrous vs. hydrated forms) or measurement methods (e.g., shake-flask vs. computational predictions) .
Q. Conflicting catalytic outcomes in cross-coupling: How does ligand choice resolve these issues?
Bulky ligands (e.g., SPhos) improve yields with sterically hindered substrates by reducing undesired protodeboronation. For electron-deficient aryl halides, electron-rich ligands (e.g., XPhos) enhance oxidative addition. Contradictions in literature often stem from unoptimized ligand-substrate pairings .
Q. Methodological Recommendations
Optimizing reaction conditions for high-yield couplings:
- Screen ligands (e.g., SPhos, XPhos) at 5–10 mol% to balance steric and electronic effects.
- Use microwave-assisted heating (80–120°C, 30 min) to accelerate sluggish reactions.
- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane:EtOAc) .
Designing boronic acid-based sensors for carbohydrate detection:
Functionalize the compound onto fluorophores (e.g., anthracene) to exploit its reversible binding with diols. The methylsulfonyl group enhances binding affinity (Ka ~10³ M⁻¹) by polarizing the boron center, enabling glucose sensing in physiological buffers .
Properties
IUPAC Name |
(2-fluoro-4-methylsulfonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSHDQJNJIIHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660281 | |
Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-85-4 | |
Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-(methylsulphonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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